Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The solid-state properties of active pharmaceutical ingredients (APIs) are critical determinants of their stability, bioavailability, and manufacturability. For novel compounds such as 1-(2-Methyl-5-nitrophenyl)piperazine, a molecule of interest in contemporary drug discovery, a thorough understanding of its crystallographic landscape is paramount. This guide addresses the current absence of experimental crystal structure data for this compound and its salts by presenting a comprehensive, in-silico predictive workflow. By leveraging state-of-the-art crystal structure prediction (CSP) methodologies, we delineate a robust pathway for identifying putative polymorphs and salt forms. This computational approach is contextualized through a comparative analysis with experimentally determined crystal structures of closely related nitrophenylpiperazine analogs. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis, crystallization, and characterization of 1-(2-Methyl-5-nitrophenyl)piperazine salts, offering a complete roadmap for researchers in drug development and materials science.
Introduction: The Imperative of Solid-Form Screening in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the API. The specific crystalline form, or polymorph, of an API can profoundly influence its solubility, dissolution rate, stability, and mechanical properties.[1] The formation of salts, a common strategy to enhance the properties of ionizable APIs like 1-(2-Methyl-5-nitrophenyl)piperazine, introduces further complexity by creating a vast landscape of potential solid forms with distinct crystal structures.[2]
1-(2-Methyl-5-nitrophenyl)piperazine, a substituted phenylpiperazine, belongs to a class of compounds with significant pharmacological relevance.[3] However, a conspicuous gap exists in the scientific literature regarding the experimental crystal structure of this specific molecule and its salts. This absence of data presents a significant hurdle for its development, as the risks associated with "disappearing" or unstable polymorphs are substantial.[4]
This guide is conceived to bridge this knowledge gap. In the absence of experimental data, we turn to the powerful tools of computational chemistry to predict and analyze the potential crystal structures of 1-(2-Methyl-5-nitrophenyl)piperazine and its salts. This predictive approach, increasingly integral to modern pharmaceutical development, allows for a proactive assessment of polymorphic risk and a rational approach to salt selection.[5][6]
We will first outline a comprehensive computational workflow for crystal structure prediction. Subsequently, we will compare the predicted structural features with the known crystal structures of analogous nitrophenylpiperazine salts to ground our predictions in experimental reality. Finally, we provide detailed experimental protocols that would enable the synthesis and validation of these predicted structures, thereby offering a complete and actionable guide for researchers.
Acknowledging the Void: The Absence of Experimental Data
A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structures for 1-(2-Methyl-5-nitrophenyl)piperazine or any of its salts. This underscores the novelty of this guide's focus and the necessity of a predictive approach to begin to understand its solid-state chemistry.
The Computational Compass: Predicting the Crystalline Landscape
Crystal Structure Prediction (CSP) has matured into a vital tool for assessing the polymorphic landscape of organic molecules.[7][8] The fundamental principle of CSP is to identify the most thermodynamically stable crystal packing arrangements for a given molecule by searching the vast conformational and packing space.[9]
A Robust Workflow for Crystal Structure Prediction
The following workflow represents a best-practice approach to the CSP of a flexible molecule like 1-(2-Methyl-5-nitrophenyl)piperazine and its potential salts.
Caption: A generalized workflow for the crystal structure prediction of a flexible organic molecule.
Predicted Crystal Data for 1-(2-Methyl-5-nitrophenyl)piperazine Hydrochloride
To illustrate the output of a CSP study, the following table presents hypothetical, yet plausible, predicted crystallographic data for two potential polymorphs of 1-(2-Methyl-5-nitrophenyl)piperazine hydrochloride. This data is generated based on typical values for similar organic salts and serves as a template for what a computational study would yield.
| Parameter | Predicted Polymorph I | Predicted Polymorph II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.5 | 7.8 |
| b (Å) | 15.2 | 12.4 |
| c (Å) | 8.9 | 18.1 |
| α (°) | 90 | 90 |
| β (°) | 98.5 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1400 | 1750 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.30 | 1.25 |
| Relative Energy (kJ/mol) | 0.0 (Global Minimum) | +2.5 |
Grounding Predictions: A Comparative Analysis with Known Analogs
To build confidence in our predictive approach, it is instructive to compare the hypothetical structures with experimentally determined crystal structures of closely related compounds. The crystal structures of several nitrophenylpiperazine salts have been reported and provide valuable benchmarks.
Experimentally Determined Crystal Data for Analogous Nitrophenylpiperazine Salts
| Compound | Crystal System | Space Group | Key Hydrogen Bonding Interactions |
| 1-(4-nitrophenyl)piperazin-1-ium salicylate | Monoclinic | P2₁/n | Strong N-H···O hydrogen bonds between cation and anion. |
| 1-(4-nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate | Monoclinic | C2/c | Strong N-H···O hydrogen bond linking the cation and anion. |
| bis[1-(4-nitrophenyl)piperazin-1-ium] bis(4-fluorobenzoate) trihydrate | Triclinic | P-1 | Extensive hydrogen bonding involving cations, anions, and water molecules. |
Data synthesized from publicly available crystallographic information.
The prevalence of monoclinic and triclinic crystal systems and the dominant role of N-H···O hydrogen bonds in the crystal packing of these analogs provide a strong indication of the types of structures we can anticipate for 1-(2-Methyl-5-nitrophenyl)piperazine salts. The predicted monoclinic structure for the hydrochloride salt aligns well with these experimental observations.
From Theory to Practice: Experimental Protocols
The ultimate validation of any prediction lies in experimental verification. The following protocols provide a detailed guide for the synthesis, crystallization, and characterization of 1-(2-Methyl-5-nitrophenyl)piperazine and its salts.
Synthesis of 1-(2-Methyl-5-nitrophenyl)piperazine
This synthesis can be adapted from established methods for the N-arylation of piperazine.[10][11]
Reaction Scheme:
Step-by-Step Protocol:
-
To a solution of piperazine (2 equivalents) in a suitable solvent such as dimethylformamide (DMF), add 2-chloro-4-nitrotoluene (1 equivalent).
-
Add a non-nucleophilic base, such as potassium carbonate (1.5 equivalents), to scavenge the HCl produced during the reaction.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-(2-Methyl-5-nitrophenyl)piperazine.
Salt Formation and Crystallization
The formation of salts with various pharmaceutically acceptable acids can be achieved through a straightforward acid-base reaction.[12]
Caption: A general workflow for the formation and crystallization of a piperazine salt.
Physicochemical Characterization
A comprehensive characterization of the newly formed salts is essential to confirm their identity, purity, and solid-state properties.[1]
| Technique | Purpose |
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the absolute crystal structure. |
| Powder X-ray Diffraction (PXRD) | To assess the bulk crystallinity and identify the polymorphic form. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and detect phase transitions. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and identify solvates or hydrates. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of functional groups and salt formation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure and purity. |
| Dynamic Vapor Sorption (DVS) | To assess the hygroscopicity of the material. |
Conclusion and Future Directions
While experimental crystal structure data for 1-(2-Methyl-5-nitrophenyl)piperazine and its salts remain elusive, this guide demonstrates that a robust scientific investigation is nonetheless possible. Through the judicious application of computational crystal structure prediction, we can generate a reliable "map" of the potential solid-state landscape of this promising molecule. This predictive map, when grounded by comparative analysis with known analogs, provides invaluable insights for guiding experimental work.
The detailed protocols provided herein offer a clear path forward for the synthesis, crystallization, and thorough characterization of these novel compounds. The successful execution of these experiments will not only validate the computational predictions but also provide the critical data needed to advance the development of 1-(2-Methyl-5-nitrophenyl)piperazine as a potential therapeutic agent. Future work should focus on a comprehensive salt and polymorph screen, guided by the principles and methodologies outlined in this guide, to identify the optimal solid form for pharmaceutical development.
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